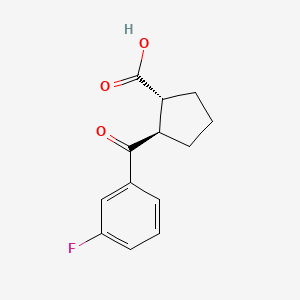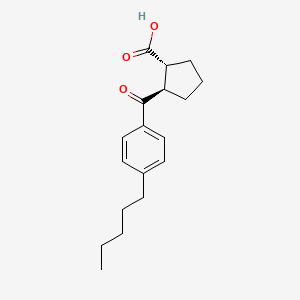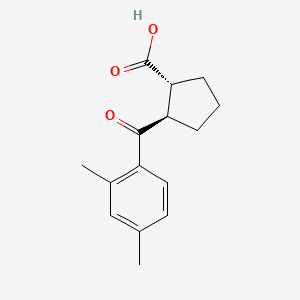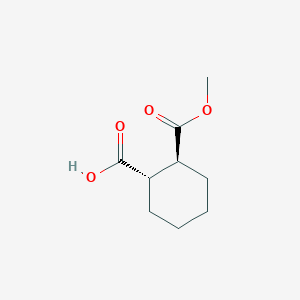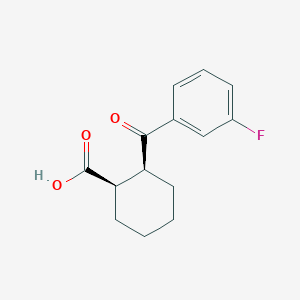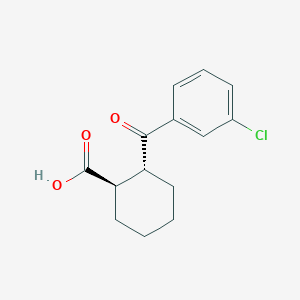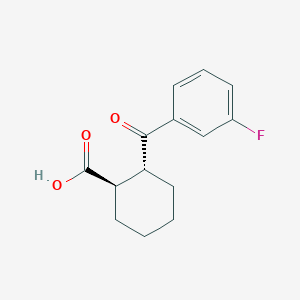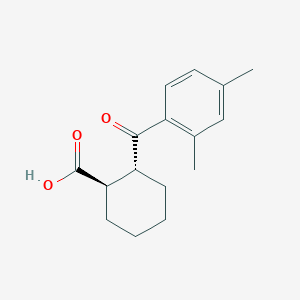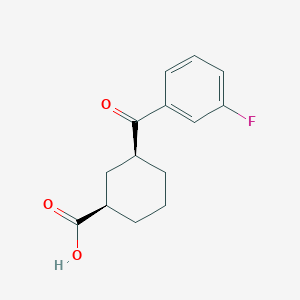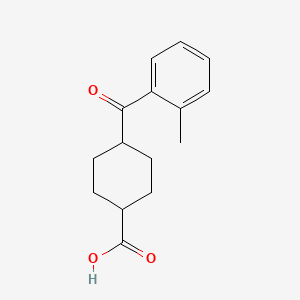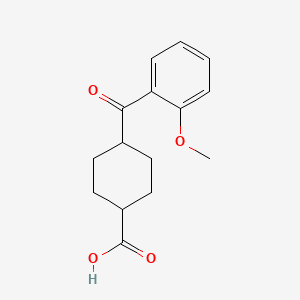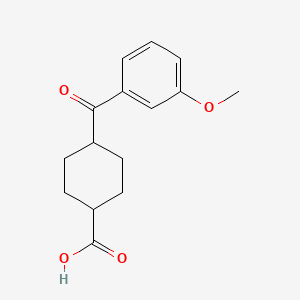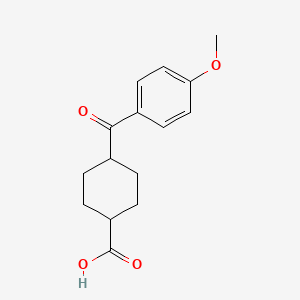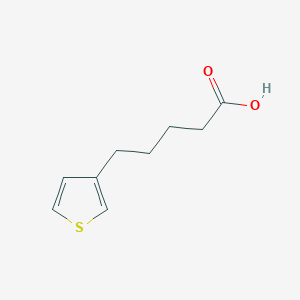
5-(3-Thienyl)pentanoic acid
Descripción general
Descripción
5-(3-Thienyl)pentanoic acid is an organic compound with the molecular formula C9H12O2S . It has a molecular weight of 184.26 . The compound is an off-white solid .
Molecular Structure Analysis
The compound contains a total of 24 bonds; 12 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 Thiophene .Aplicaciones Científicas De Investigación
1. Catalysis and Green Chemistry
Pentanoic acid (PA), an analog of 5-(3-thienyl)pentanoic acid, has notable significance in green chemistry. Al-Naji et al. (2020) researched the conversion of γ-valerolactone, a stable chemical from cellulosic biorefineries, into PA. They used bifunctional catalysts comprising platinum supported on acidic zeolites. This process is critical for sustainable and environmentally friendly chemical production, highlighting PA's role in industrial applications and green chemistry initiatives (Al‐Naji et al., 2020).
2. Coordination Chemistry
In coordination chemistry, 5-(3-Thienyl)pentanoic acid derivatives find applications. Huxel and Klingele (2015) synthesized a novel compound involving this acid for complexation with cobalt(II). This research contributes to the understanding of Werner-type 3d transition metal complexes, essential for various chemical and pharmaceutical applications (Huxel & Klingele, 2015).
3. Organic Synthesis
The compound has been employed in organic synthesis, particularly in creating long-chain esters with remote functional groups. Yang et al. (2000) demonstrated the use of thiophene-incorporating compounds, analogous to 5-(3-Thienyl)pentanoic acid, in reactions with aldehydes, ketones, and esters. This methodology is pivotal for synthesizing various bioactive molecules and pharmaceutical agents (Yang et al., 2000).
4. Surface Science and Adsorption Studies
Martinotto et al. (2017) explored the adsorption behavior of pentanoic acid on α-Al2O3 surfaces using Born-Oppenheimer molecular dynamics simulations. This study is crucial for understanding surface interactions in catalysis and materials science (Martinotto et al., 2017).
Propiedades
IUPAC Name |
5-thiophen-3-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c10-9(11)4-2-1-3-8-5-6-12-7-8/h5-7H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETZXRCCRPQLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641429 | |
| Record name | 5-(Thiophen-3-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Thienyl)pentanoic acid | |
CAS RN |
20906-04-1 | |
| Record name | 5-(Thiophen-3-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

